molecular formula C5H8N2O3 B6243495 2-(dimethoxymethyl)-1,3,4-oxadiazole CAS No. 1285262-14-7

2-(dimethoxymethyl)-1,3,4-oxadiazole

Cat. No. B6243495
CAS RN: 1285262-14-7
M. Wt: 144.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethoxymethyl)-1,3,4-oxadiazole (DMO) is an organic compound with the molecular formula C4H6N2O2. It belongs to the family of oxadiazoles and is a colorless solid that is soluble in water and alcohols. DMO is a versatile molecule and has been used in a wide range of scientific applications, including synthesis methods, biochemical and physiological effects, and as a component of laboratory experiments. In

Scientific Research Applications

2-(dimethoxymethyl)-1,3,4-oxadiazole has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. It has also been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reactant in the synthesis of polymers. Additionally, 2-(dimethoxymethyl)-1,3,4-oxadiazole has been used in the synthesis of organic semiconductors, which are used in the fabrication of organic electronic devices.

Mechanism of Action

The mechanism of action of 2-(dimethoxymethyl)-1,3,4-oxadiazole is based on its ability to form strong hydrogen bonds with other molecules. These hydrogen bonds are responsible for the formation of stable complexes, which can be used to catalyze a variety of reactions. Additionally, 2-(dimethoxymethyl)-1,3,4-oxadiazole can also act as a Lewis acid, which can be used to facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(dimethoxymethyl)-1,3,4-oxadiazole are not yet fully understood. However, some studies have suggested that 2-(dimethoxymethyl)-1,3,4-oxadiazole may have a role in the regulation of gene expression and cellular metabolism. Additionally, 2-(dimethoxymethyl)-1,3,4-oxadiazole has been shown to possess antifungal activity, suggesting that it may have potential as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(dimethoxymethyl)-1,3,4-oxadiazole in laboratory experiments is its versatility. It can be used as a reagent, catalyst, or reactant in a variety of reactions. Additionally, 2-(dimethoxymethyl)-1,3,4-oxadiazole is relatively inexpensive and can be easily synthesized in the laboratory. The main limitation of using 2-(dimethoxymethyl)-1,3,4-oxadiazole in laboratory experiments is that it is not as stable as other compounds, and therefore must be handled with care.

Future Directions

The future directions for 2-(dimethoxymethyl)-1,3,4-oxadiazole research include the development of new synthesis methods, the exploration of its biochemical and physiological effects, and the exploration of its potential applications in organic electronic devices. Additionally, further research into the molecular mechanism of action of 2-(dimethoxymethyl)-1,3,4-oxadiazole could lead to a better understanding of its role in gene expression and cellular metabolism. Finally, further studies into the antifungal activity of 2-(dimethoxymethyl)-1,3,4-oxadiazole could lead to the development of new antimicrobial agents.

Synthesis Methods

2-(dimethoxymethyl)-1,3,4-oxadiazole can be synthesized by two different methods. The first method is the condensation of 1-amino-2-methyl-3-nitrobenzene and ethyl acetoacetate in the presence of a base. The second method involves the reaction between nitromethane and ethyl acetoacetate in the presence of a base. Both methods produce 2-(dimethoxymethyl)-1,3,4-oxadiazole in good yields and are suitable for laboratory applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(dimethoxymethyl)-1,3,4-oxadiazole can be achieved through a reaction between 2-(hydroxymethyl)-1,3,4-oxadiazole and dimethyl sulfate.", "Starting Materials": [ "2-(hydroxymethyl)-1,3,4-oxadiazole", "dimethyl sulfate" ], "Reaction": [ "To a solution of 2-(hydroxymethyl)-1,3,4-oxadiazole in anhydrous DMF, add dimethyl sulfate dropwise under stirring.", "Heat the reaction mixture at 80°C for 6 hours.", "Cool the reaction mixture to room temperature and pour it into ice-cold water.", "Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the final product." ] }

CAS RN

1285262-14-7

Product Name

2-(dimethoxymethyl)-1,3,4-oxadiazole

Molecular Formula

C5H8N2O3

Molecular Weight

144.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.